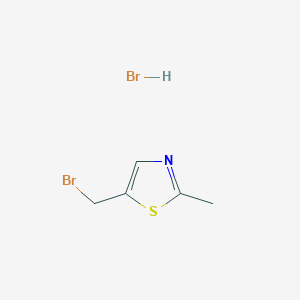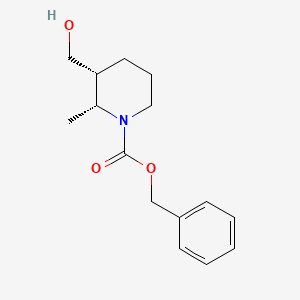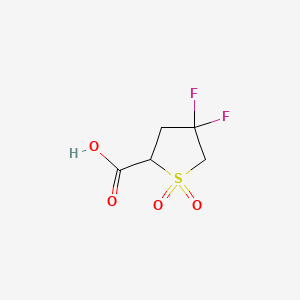
4,4-Difluoro-decahydroquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-decahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H16ClF2N It is a derivative of decahydroquinoline, where two hydrogen atoms are replaced by fluorine atoms at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-decahydroquinoline hydrochloride typically involves the fluorination of decahydroquinoline. One common method is the reaction of decahydroquinoline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-decahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to decahydroquinoline.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Various substituted decahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-decahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-decahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Difluoropiperidine hydrochloride
- 4,4-Difluoropyrrolidine hydrochloride
- 4,4-Difluoroazetidine hydrochloride
Uniqueness
4,4-Difluoro-decahydroquinoline hydrochloride is unique due to its specific structure, which combines the stability of decahydroquinoline with the reactivity of fluorine atoms. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.
Eigenschaften
CAS-Nummer |
2919961-71-8 |
|---|---|
Molekularformel |
C9H16ClF2N |
Molekulargewicht |
211.68 g/mol |
IUPAC-Name |
4,4-difluoro-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-6-12-8-4-2-1-3-7(8)9;/h7-8,12H,1-6H2;1H |
InChI-Schlüssel |
JNVUMQUTOGHMNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(CCN2)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)


![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)
![Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)



![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)
